N-((Z)-2-(1-ethyl-1H-indol-3-yl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)-3,4-dimethoxybenzamide
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Overview
Description
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a formamido group, an indole ring, and a hydroxypropyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE typically involves multiple steps, including the formation of the indole ring, the introduction of the formamido group, and the attachment of the hydroxypropyl chain. Common reagents used in these reactions include formic acid, ethylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-METHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE
- (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(2-HYDROXYPROPYL)PROP-2-ENAMIDE
Uniqueness
The uniqueness of (2Z)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(1-ETHYL-1H-INDOL-3-YL)-N-(3-HYDROXYPROPYL)PROP-2-ENAMIDE lies in its specific structural features, which confer distinct chemical and biological properties. These features include the presence of both the formamido and hydroxypropyl groups, as well as the specific positioning of these groups on the indole ring.
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[(Z)-1-(1-ethylindol-3-yl)-3-(3-hydroxypropylamino)-3-oxoprop-1-en-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C25H29N3O5/c1-4-28-16-18(19-8-5-6-9-21(19)28)14-20(25(31)26-12-7-13-29)27-24(30)17-10-11-22(32-2)23(15-17)33-3/h5-6,8-11,14-16,29H,4,7,12-13H2,1-3H3,(H,26,31)(H,27,30)/b20-14- |
InChI Key |
HMIPKJUICOVCOV-ZHZULCJRSA-N |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C(=O)NCCCO)\NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C(=O)NCCCO)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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